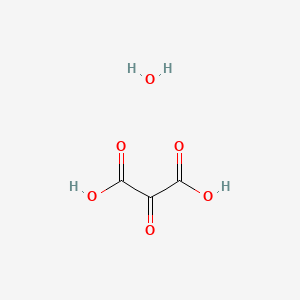
Ketomalonic acid hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Ketomalonic acid hydrate can be synthesized through several methods:
Hydrolysis of Alloxan: This method involves the hydrolysis of alloxan with baryta water.
Oxidation of Tartronic Acid or Glycerol: The oxidation of tartronic acid or glycerol using bismuth (III) nitrate can yield this compound.
Industrial Production: Industrially, this compound can be produced by reacting a malonic acid compound with chlorite compounds such as chlorous acid or chlorite to oxidize the malonic acid.
Analyse Chemischer Reaktionen
Ketomalonic acid hydrate undergoes various chemical reactions:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions: Common reagents include nitric acid, lead acetate, and bismuth (III) nitrate.
Major Products: Major products formed from these reactions include diethyl mesoxalate and sodium mesoxalate.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Ketomalonic acid hydrate serves as a reagent in organic synthesis. It is utilized as an intermediate in the production of various chemical compounds, including pharmaceuticals and agrochemicals. Its ability to participate in reactions such as Diels-Alder reactions enhances its utility in synthesizing complex organic molecules .
Biological Studies
Research has indicated potential biological activities associated with this compound. Studies are ongoing to explore its interactions with enzymes and its effects on metabolic pathways. This compound may have implications in medicinal chemistry, particularly for developing new therapeutic agents .
Industrial Applications
In industrial settings, this compound is employed in the formulation of agrochemicals due to its reactivity and stability. It acts as a precursor for synthesizing various industrial chemicals, making it valuable for chemical manufacturing processes .
Data Tables
| Application Area | Description | Examples |
|---|---|---|
| Organic Synthesis | Reagent for synthesizing complex organic compounds | Pharmaceuticals, fine chemicals |
| Biological Studies | Investigating enzyme interactions and metabolic effects | Potential therapeutic agents |
| Industrial Chemicals | Precursor for agrochemicals and other industrial products | Fertilizers, pesticides |
Case Study 1: Synthesis of Pharmaceuticals
A study demonstrated the use of this compound as an intermediate in synthesizing quinoxalinone derivatives from aromatic diamines. This process highlights the compound's importance in developing new pharmaceuticals with potential therapeutic applications .
Case Study 2: Agrochemical Formulation
Research conducted on the formulation of pesticides revealed that this compound could enhance the stability and efficacy of active ingredients. The compound's reactivity allows it to form stable complexes with various agrochemical agents, improving their performance in agricultural applications.
Wirkmechanismus
The mechanism of action of ketomalonic acid hydrate involves its interaction with specific molecular targets and pathways. It can act as an electrophile in addition reactions and participate in pericyclic reactions such as Diels-Alder reactions . Its effects are mediated through its interactions with enzymes and other biological molecules .
Vergleich Mit ähnlichen Verbindungen
Ketomalonic acid hydrate can be compared with other similar compounds:
Oxomalonic Acid:
Diethyl Oxomalonate: This is the diethyl ester of mesoxalic acid and is used in similar chemical reactions.
Malonic Acid: While structurally similar, malonic acid lacks the ketonic functional group present in this compound.
This compound stands out due to its unique combination of dicarboxylic and ketonic properties, making it a versatile compound in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C3H4O6 |
|---|---|
Molekulargewicht |
136.06 g/mol |
IUPAC-Name |
2-oxopropanedioic acid;hydrate |
InChI |
InChI=1S/C3H2O5.H2O/c4-1(2(5)6)3(7)8;/h(H,5,6)(H,7,8);1H2 |
InChI-Schlüssel |
HDCTWUSMUPSEGH-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(C(=O)O)C(=O)O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















